Ethyl 6-ethyl-2-methylpyrimidine-4-carboxylate

Physicochemical property differentiation Lipophilicity Pyrimidine building blocks

Ethyl 6-ethyl-2-methylpyrimidine-4-carboxylate (CAS 2097958-65-9) is a 98% pure, disubstituted pyrimidine-4-carboxylate ester featuring 2-methyl and 6-ethyl groups that enhance lipophilicity (predicted LogP ~1.5–1.8) and distinct reactivity vs. mono-substituted analogs. Its 4-carboxylate ester handle enables sequential C5-functionalization for nucleoside analogs and agrochemical leads. Batch-specific NMR, HPLC, and GC documentation ensures reproducible multi-step synthesis, making it suitable for SAR programs, analytical method development, and reference-standard use. Order now for R&D applications.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS No. 2097958-65-9
Cat. No. B1490456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-ethyl-2-methylpyrimidine-4-carboxylate
CAS2097958-65-9
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCC1=CC(=NC(=N1)C)C(=O)OCC
InChIInChI=1S/C10H14N2O2/c1-4-8-6-9(10(13)14-5-2)12-7(3)11-8/h6H,4-5H2,1-3H3
InChIKeyMWDSLEKPXQSUFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Ethyl-2-Methylpyrimidine-4-Carboxylate (CAS 2097958-65-9): Compound Class and Core Identity for Procurement


Ethyl 6-ethyl-2-methylpyrimidine-4-carboxylate (CAS 2097958-65-9) is a disubstituted pyrimidine-4-carboxylate ester with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . It belongs to the broader class of pyrimidine-4-carboxylic acid esters, which serve as versatile synthetic intermediates in medicinal chemistry and agrochemical research [1]. The compound features a 2-methyl group and a 6-ethyl group on the pyrimidine ring, distinguishing it from simpler, mono-substituted analogs such as ethyl 2-methylpyrimidine-4-carboxylate (CAS 76240-14-7, MW 166.18) [2]. This specific substitution pattern is consistent with intermediates employed in the synthesis of more complex pyrimidine-based bioactive molecules, including 5-substituted pyrimidine carbocyclic nucleoside analogs [3]. Suppliers such as Bidepharm offer the compound at a standard purity of 98%, with batch-specific quality documentation including NMR, HPLC, and GC reports .

Why Generic Substitution Fails for Ethyl 6-Ethyl-2-Methylpyrimidine-4-Carboxylate in Pyrimidine-Based Research Programs


Within the pyrimidine-4-carboxylate ester family, the position and nature of ring substituents critically govern both physicochemical properties and the compound's reactivity as a synthetic building block. The 6-ethyl substituent on the target compound (CAS 2097958-65-9) increases molecular weight to 194.23 g/mol and alters lipophilicity relative to the unsubstituted ethyl pyrimidine-4-carboxylate (MW 152.15, XLogP3 = 0.1) [1] or the 2-methyl-only analog (CAS 76240-14-7, MW 166.18) [2]. Mass spectrometric studies of 4-pyrimidinecarboxylic acids confirm that the nature of the substituent at position 2 is the primary driver of fragmentation behavior, while substituent position (1, 3, or 6) influences secondary fragmentation routes [3]. Furthermore, the 4-carboxylate ester regiochemistry is critical for downstream synthetic transformations; 5-carboxylate positional isomers (e.g., ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate, CAS 127957-88-4) exhibit different computed LogP values (1.52 vs. predicted ~1.7 for the 4-carboxylate) . These differences render simple analog substitution inadvisable without revalidation of reaction conditions and product profiles.

Quantitative Differentiation Evidence for Ethyl 6-Ethyl-2-Methylpyrimidine-4-Carboxylate (CAS 2097958-65-9)


Molecular Weight and Lipophilicity Differentiation Against Unsubstituted and Mono-Substituted Pyrimidine-4-Carboxylate Analogs

The target compound (MW 194.23) exhibits a significant increase in molecular weight and predicted lipophilicity compared to simpler analogs. Ethyl pyrimidine-4-carboxylate (CAS 62846-82-6) has an XLogP3 of 0.1 and MW 152.15 [1], while ethyl 2-methylpyrimidine-4-carboxylate (CAS 76240-14-7) has MW 166.18 [2]. The 6-ethyl substituent on the target compound adds 28 Da relative to the 2-methyl-only analog and is expected to increase LogP by approximately 1.0-1.6 units based on the LogP values of structurally related C10H14N2O2 pyrimidine carboxylates (e.g., ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate LogP 1.52; ethyl 4-isopropylpyrimidine-5-carboxylate LogP 1.82) . This differentiation matters for applications where enhanced membrane permeability or altered solubility profiles are required.

Physicochemical property differentiation Lipophilicity Pyrimidine building blocks

Purity Specification Advantage: 98% Standard Purity with Multi-Method Batch QC Documentation

Bidepharm supplies the target compound at a standard purity of 98% with batch-specific quality control documentation including NMR, HPLC, and GC analyses . In contrast, several other vendors list this compound at 95% purity , and the closely related analog ethyl 6-(methoxymethyl)-2-methylpyrimidine-4-carboxylate (CAS 2098143-12-3) is also commonly offered at 95% . The 3-percentage-point purity difference corresponds to a reduction in total impurity burden from ≤5% to ≤2%, which is relevant for applications where byproducts from incomplete synthesis could interfere with subsequent reaction steps.

Quality assurance Purity specification Procurement

Regiochemical Identity: 4-Carboxylate vs. 5-Carboxylate Positional Isomer Differentiation

The target compound is unequivocally the pyrimidine-4-carboxylate regioisomer, as confirmed by the SMILES notation O=C(C1=NC(C)=NC(CC)=C1)OCC . This is structurally distinct from the 5-carboxylate positional isomer, ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate (CAS 127957-88-4, LogP 1.52, MW 194.23) . While both share the molecular formula C10H14N2O2, the carboxylate ester position alters the electronic environment of the pyrimidine ring, affecting reactivity in nucleophilic substitution and cyclocondensation reactions. The 4-carboxylate regiochemistry places the ester group at a position conjugated with both ring nitrogens, which is preferred for certain synthetic sequences targeting pyrimido[4,5-d]pyridazin-8(7H)-ones [1].

Regiochemistry Synthetic intermediate Positional isomer

Structural Differentiation from Halogenated Analogs for Cross-Coupling and Nucleophilic Substitution Applications

Unlike halogen-bearing pyrimidine-4-carboxylate analogs such as ethyl 5-bromo-2-methylpyrimidine-4-carboxylate (CAS 83410-38-2, MW ~245, contains Br at C5) [1] or ethyl 2-chloro-6-methylpyrimidine-4-carboxylate , the target compound lacks halogen substituents, presenting a fully alkyl-substituted pyrimidine scaffold. This is advantageous when a non-halogenated core is required for downstream transformations that would be incompatible with halogen reactivity, or when the final target molecule must be halogen-free for biological or environmental considerations. The absence of halogens also simplifies waste stream management in scale-up synthesis.

Synthetic building block Cross-coupling Halogen-free scaffold

Ester vs. Carboxylic Acid Functionality: Synthetic Versatility of the Ethyl Ester Handle

The target compound bears an ethyl ester at the 4-position, distinguishing it from the corresponding carboxylic acid, 6-ethyl-2-methyl-4-pyrimidinecarboxylic acid (CAS 1566-42-3, MW 166.18) . The ester form provides a protected carboxyl group that can be carried through multiple synthetic steps and subsequently hydrolyzed to the free acid under controlled conditions. This ester-to-acid strategy is a standard tactic in pyrimidine-based drug synthesis, as exemplified by the conversion of pyrimidine carboxylate esters to carboxylic acids in Bayer's patent disclosure of pyrimidinecarboxylic acid derivatives as therapeutic agents [1]. The ethyl ester offers a balance of stability and ease of hydrolysis relative to methyl or tert-butyl esters, making it the preferred protecting group for many multi-step syntheses.

Ester hydrolysis Prodrug strategy Synthetic handle

Recommended Application Scenarios for Ethyl 6-Ethyl-2-Methylpyrimidine-4-Carboxylate (CAS 2097958-65-9)


Medicinal Chemistry: Intermediate for 5-Substituted Pyrimidine Carbocyclic Nucleoside Synthesis

This compound serves as a key synthetic intermediate for preparing more complex 5-substituted pyrimidine carbocyclic nucleoside analogs, as described in patent-derived disclosures [1]. Its 6-ethyl-2-methyl substitution pattern and 4-carboxylate ester handle enable sequential functionalization at the 5-position. The 98% purity offered by Bidepharm, with batch-specific NMR, HPLC, and GC documentation , supports reproducible multi-step synthesis where impurity carryover could compromise final product quality.

Structure-Activity Relationship (SAR) Studies: Non-Halogenated Pyrimidine Scaffold for Biological Screening

For SAR programs exploring pyrimidine-based inhibitors or receptor ligands, this compound provides a halogen-free, dialkyl-substituted scaffold that can be directly screened or further derivatized. Its predicted lipophilicity (LogP ~1.5-1.8, inferred from structurally analogous C10H14N2O2 pyrimidine carboxylates ) positions it in a logP range compatible with both biochemical assay solubility and passive membrane permeability. The absence of halogen substituents distinguishes it from bromo- and chloro-pyrimidine analogs for programs where halogen content is restricted [2].

Agrochemical Intermediate: Pyrimidine Carboxylate Building Block for Pesticide Discovery

Pyrimidine derivatives constitute over 60 commercial pesticides, including fungicides, herbicides, and insecticides [3]. The 4-carboxylate ester functionality of this compound provides a versatile handle for amidation, hydrazinolysis, or hydrolysis to access diverse agrochemical leads. The ethyl ester form is preferred over the free carboxylic acid for process chemistry due to its neutral character and greater organic solubility, facilitating purification and handling at scale.

Analytical Reference Standard and Method Development

With its well-defined structure (InChI Key: MWDSLEKPXQSUFC-UHFFFAOYSA-N) and the availability of multi-method QC data (NMR, HPLC, GC), this compound is suitable as a reference standard for analytical method development in both academic and industrial quality control laboratories. The 98% purity specification and documented batch analysis support its use in HPLC calibration, GC-MS method validation, and NMR spectral library construction for pyrimidine-containing compound libraries.

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